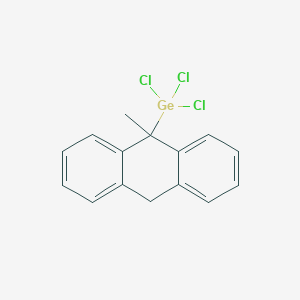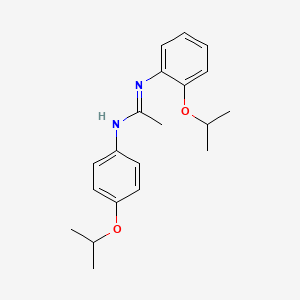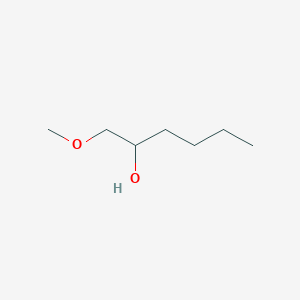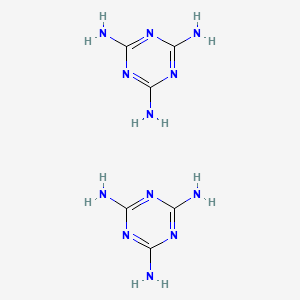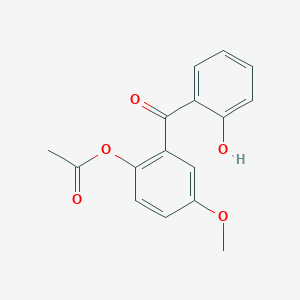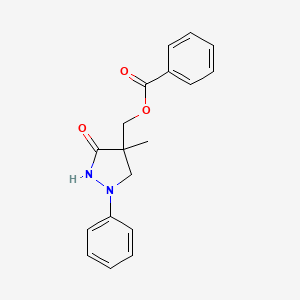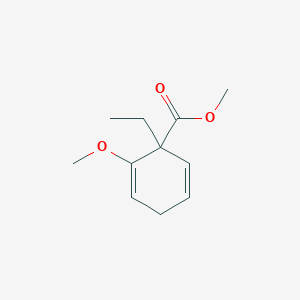
Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with ethyl, methoxy, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the alkylation of a cyclohexadiene derivative with ethyl and methoxy groups, followed by esterification to introduce the carboxylate group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate exerts its effects involves interactions with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
- 2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one
- 1-Ethyl-2-methylcyclohexanol
Uniqueness
Methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications. Additionally, its potential biological activities and industrial uses set it apart from similar compounds .
Propiedades
Número CAS |
82478-12-4 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
methyl 1-ethyl-2-methoxycyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-4-11(10(12)14-3)8-6-5-7-9(11)13-2/h6-8H,4-5H2,1-3H3 |
Clave InChI |
RTQBYLRKVIZZQT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C=CCC=C1OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


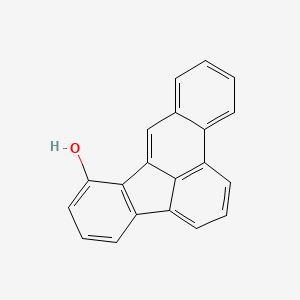
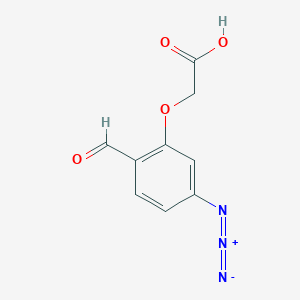
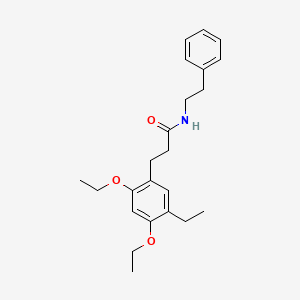
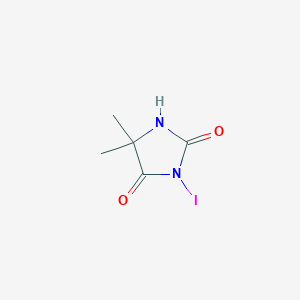
![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
